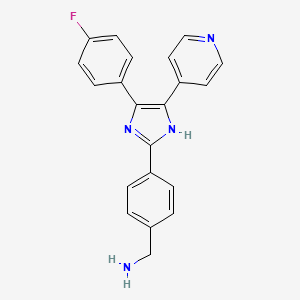

2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole

Overview

Description

2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole is a useful research compound. Its molecular formula is C21H17FN4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Agents :

- 2-Phenyl-4-(aminomethyl)imidazoles, including structures similar to 2-(4-Aminomethylphenyl)-4-(4-fluorophenyl)-5-(4-pyridyl)-1H-imidazole, are potential antipsychotic agents. They are conformationally restricted analogs of dopamine D2 selective benzamides and show comparable binding affinity, indicating their potential in treating psychiatric disorders (Thurkauf et al., 1995).

Fluorescence Characteristics :

- Derivatives like 2-(4-aminophenyl)pyrido-oxa, -thia-, and -imidazoles, when excited in the singlet state, show interesting fluorescence characteristics due to hydrogen bonding, protonation, and twisting. These properties are useful in various media and have implications for chemical sensors and imaging technologies (Fasani et al., 1993).

Antiplatelet Agents :

- 5-Alkyl-2-aryl-4-pyridylimidazoles, which are structurally similar, effectively inhibit platelet aggregation. This property is crucial for developing new therapeutics for cardiovascular diseases and other conditions where blood clotting is a risk (Tanaka et al., 1992).

Kinase Inhibition :

- Novel imidazole derivatives, including those with 4-fluorophenyl groups, effectively inhibit p38 MAP kinase and TNF-α release. They potentially target both the ribose and phosphate binding sites, indicating their usefulness in targeting inflammatory pathways and various diseases including cancer and arthritis (Koch et al., 2008).

Improved Solubility and Selectivity :

- 4-Fluorophenyl-imidazoles show improved water solubility and selective inhibition of kinases like p38 MAPK, CK1, and JAK2. This selectivity and solubility are vital for drug development, ensuring targeted action and better physiological distribution (Seerden et al., 2014).

Antioxidant Properties :

- Compounds with structures incorporating 4-fluorophenyl-imidazole show promising antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases and have widespread applications in health supplements and drugs (Kerimov et al., 2012).

Anti-Arthritic Potential :

- Tiflamizole, a 4,5-diaryl-2-(substituted thio)-1H-imidazole, exhibits significant antiarthritic potential. Its potency and the ability to modify its structure for specific therapeutic targets make it a valuable molecule for further development (Sharpe et al., 1985).

Facile Synthesis for Organic Synthesis and Drug Discovery :

- The compound and its derivatives can be synthesized through various methods, facilitating the development of novel drugs and organic compounds with potential applications in drug discovery and other chemical industries (Zaki & Proença, 2007).

properties

IUPAC Name |

[4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4/c22-18-7-5-15(6-8-18)19-20(16-9-11-24-12-10-16)26-21(25-19)17-3-1-14(13-23)2-4-17/h1-12H,13,23H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLYSMBPXOBMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

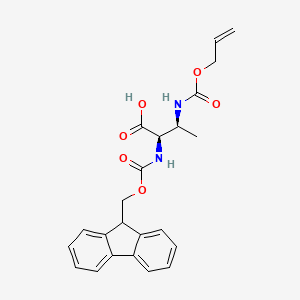

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3-[bis(4-methylsulfinylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8147813.png)

![N-(6-aminohexyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8147848.png)

![(3-{[(Tert-butoxy)carbonyl]amino}propyl)boronic acid](/img/structure/B8147927.png)